3-[(2-Fluorophenyl)methoxy]oxolane
Description
3-[(2-Fluorophenyl)methoxy]oxolane is a fluorinated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a (2-fluorophenyl)methoxy group. The methoxy group introduces steric bulk and moderate polarity, distinguishing it from hydroxyl-substituted analogs like GS441524, which exhibit hydrogen-bonding interactions critical for biological activity .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H13FO2/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10/h1-4,10H,5-8H2 |
InChI Key |
QGLNSUZBQMYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-[(2-Fluorophenyl)methoxy]oxolane and related compounds:
Key Observations:
- Substituent Effects: The fluorophenyl group in this compound contrasts with non-fluorinated analogs like 3-methoxyphenyl isocyanate, where fluorine may improve metabolic stability and binding specificity.
- Functional Group Impact : Hydroxyl groups in GS441524 (from ) form critical hydrogen bonds with protease residues (e.g., GLN189, THR190), whereas the methoxy group in this compound may reduce hydrogen-bonding capacity but enhance lipophilicity .
Hypothetical Pharmacological and Physicochemical Properties
- Hydrogen Bonding vs. Lipophilicity : The methoxy group in this compound likely reduces polar interactions compared to hydroxylated oxolanes like GS441524, which exhibit multiple hydrogen bonds (e.g., 1.68–3.02 Å distances to THR190 and GLN189) . However, increased lipophilicity could improve membrane permeability.
- Electronic Effects: Fluorine’s electronegativity may stabilize the aromatic ring, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs like thiophene fentanyl derivatives ().
- Steric and Molecular Weight Considerations: The iodo substituent in 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane significantly increases molecular weight (vs.
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